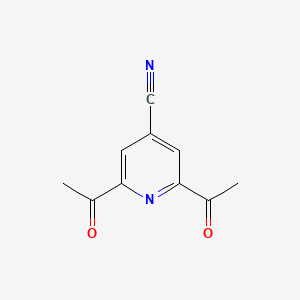

2,6-Diacetyl-4-pyridinecarbonitrile

描述

Significance of Poly-Substituted Pyridine (B92270) Architectures in Contemporary Chemical Research

Poly-substituted pyridines are of immense importance in contemporary chemical research due to their versatile nature. nih.gov The nitrogen atom in the pyridine ring imparts unique electronic properties, making it a valuable pharmacophore in medicinal chemistry. nih.gov The ability to introduce multiple substituents allows for the creation of complex three-dimensional structures that can interact with biological targets with high specificity. nih.gov In materials science, these architectures are integral to the development of functional materials such as polymers, dyes, and ligands for metal complexes. bcrcp.ac.inbusinesswire.com The substitution pattern on the pyridine ring dictates the compound's physical and chemical properties, including its solubility, stability, and electronic characteristics. nih.gov

Evolution of Synthetic Strategies for Functionalized Pyridines

The synthesis of functionalized pyridines has evolved significantly over the years. Traditional methods often relied on the condensation of dicarbonyl compounds with ammonia (B1221849) or amines, which, while effective for certain substitution patterns, lacked general applicability. youtube.com Modern synthetic strategies focus on more versatile and efficient methods, such as transition metal-catalyzed cross-coupling reactions, C-H activation, and multicomponent reactions. acs.org These methods allow for the precise and regioselective introduction of a wide range of functional groups onto the pyridine core. For instance, the conversion of pyridines into heterocyclic phosphonium (B103445) salts has emerged as a powerful strategy for subsequent C–O, C–S, C–N, and C–C bond formations. acs.orgthieme-connect.com Dearomatization strategies are also being explored to achieve challenging meta-selective functionalization of pyridines. nih.gov

For a compound like 2,6-Diacetyl-4-pyridinecarbonitrile, its synthesis would likely involve a multi-step process. One plausible route could start from a precursor like 2,6-lutidine, which can be oxidized to form dipicolinic acid. wikipedia.org Subsequent esterification and Claisen condensation could yield the diacetyl groups. researchgate.net The introduction of the carbonitrile group at the 4-position could be achieved through various methods, potentially involving a Sandmeyer-type reaction on a 4-aminopyridine (B3432731) precursor or a nucleophilic aromatic substitution on a 4-halopyridine derivative. An alternative approach for forming the diacetylpyridine (B91181) core involves treating 2,6-pyridinedicarbonitrile with a Grignard reagent like methylmagnesium bromide. wikipedia.org The synthesis of the starting 2,6-pyridinedicarbonitrile itself is an important process in organic chemistry. chemicalbook.com

Emerging Research Frontiers in the Design and Application of Pyridine-Based Compounds

The future of pyridine chemistry is bright, with several exciting research frontiers. One area of intense focus is the development of novel pyridine-based ligands for catalysis. The tunability of the pyridine scaffold allows for the design of ligands that can control the stereochemistry and reactivity of metal centers with high precision. mdpi.com In medicinal chemistry, pyridine derivatives are being investigated for a wide range of therapeutic applications, including as anticancer, antibacterial, and antiviral agents. researchgate.netnih.gov The design of pyridine-based compounds as inhibitors of enzymes like HIF-1alpha prolyl hydroxylase is an active area of research. nih.gov Furthermore, the unique photophysical properties of certain pyridine derivatives are being harnessed in the development of organic light-emitting diodes (OLEDs) and chemosensors. researchgate.netnih.gov The development of pyridine-based materials for applications in areas such as energy storage and environmental remediation is also gaining traction.

Chemical and Physical Properties

Table 1: Computed and Known Properties of this compound and Related Compounds

| Property | Value for this compound | Value for 2,6-Diacetylpyridine (B75352) |

| Molecular Formula | C₁₀H₈N₂O₂ guidechem.commatrix-fine-chemicals.com | C₉H₉NO₂ wikipedia.org |

| Molecular Weight | 188.18 g/mol guidechem.com | 163.176 g/mol wikipedia.org |

| Appearance | Likely a solid | White crystals wikipedia.org |

| Melting Point | Not available | 81 °C wikipedia.org |

| Boiling Point | Not available | 126 °C at 6 mmHg thegoodscentscompany.com |

| Topological Polar Surface Area | 70.8 Ų guidechem.com | Not available |

| Hydrogen Bond Acceptor Count | 4 guidechem.com | 3 |

| Rotatable Bond Count | 2 guidechem.com | 2 |

Note: Some data for this compound is based on computational predictions.

The presence of the electron-withdrawing acetyl and cyano groups would make the pyridine ring of this compound electron-deficient. This would render it more susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom that are not already substituted. Conversely, electrophilic aromatic substitution would be difficult. nih.gov The acetyl groups provide sites for a variety of chemical transformations, such as condensation reactions to form Schiff bases, which are important precursors to ligands in coordination chemistry. wikipedia.org

Potential Research Applications

Given its multifunctional nature, this compound could be a valuable building block in several areas of chemical research:

Coordination Chemistry: The two acetyl groups can be readily condensed with various amines to form diiminopyridine (DIP) ligands. These ligands are known for their ability to stabilize a wide range of metal ions in various oxidation states. wikipedia.org The cyano group at the 4-position could further coordinate to a metal center or be used as a handle for further functionalization.

Supramolecular Chemistry: The planar structure and multiple coordination sites of this molecule make it a potential candidate for the construction of complex supramolecular architectures, such as metal-organic frameworks (MOFs) or macrocycles. acs.org

Materials Science: The electron-deficient nature of the pyridine ring, coupled with the potential for extended conjugation through derivatization of the acetyl groups, suggests that this compound could be a precursor to novel organic electronic materials. nih.gov

Structure

3D Structure

属性

CAS 编号 |

132855-00-6 |

|---|---|

分子式 |

C10H8N2O2 |

分子量 |

188.18 g/mol |

IUPAC 名称 |

2,6-diacetylpyridine-4-carbonitrile |

InChI |

InChI=1S/C10H8N2O2/c1-6(13)9-3-8(5-11)4-10(12-9)7(2)14/h3-4H,1-2H3 |

InChI 键 |

DDOKVJSJTVWTLX-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC(=CC(=N1)C(=O)C)C#N |

规范 SMILES |

CC(=O)C1=CC(=CC(=N1)C(=O)C)C#N |

产品来源 |

United States |

Coordination Chemistry of 2,6 Diacetyl 4 Pyridinecarbonitrile As a Polydentate Ligand

Ligand Design Principles for Chelating Acetyl and Nitrile Donor Sites within the Pyridine (B92270) Framework

The design of 2,6-diacetyl-4-pyridinecarbonitrile as a ligand is centered around the strategic placement of its donor atoms—the nitrogen of the pyridine ring, the oxygen atoms of the two acetyl groups, and the nitrogen atom of the nitrile group. This arrangement allows the molecule to act as a multidentate ligand, capable of binding to a metal center through multiple points of attachment, a phenomenon known as chelation. The presence of both acetyl and nitrile groups offers a combination of hard (oxygen) and borderline (nitrile nitrogen) donor sites, making the ligand adaptable to a range of metal ions with varying electronic properties.

The pyridine ring provides a rigid backbone, pre-organizing the acetyl groups for chelation with a metal ion. The nitrile group at the 4-position of the pyridine ring can also participate in coordination, either directly to the same metal center or by bridging to another metal ion, leading to the formation of polynuclear complexes or coordination polymers. The ability to involve different combinations of these donor sites in coordination contributes to the diverse chemistry of this ligand.

Metal Complexation Studies with Transition and Main Group Elements

The rich coordination chemistry of ligands derived from 2,6-diacetylpyridine (B75352) has been extensively studied with a variety of transition and main group elements. orientjchem.orgresearchgate.netceon.rsnih.gov These studies have revealed a wide range of coordination numbers and geometries, depending on the metal ion, the counter-ion, and the reaction conditions.

Metal complexes of this compound and related ligands are typically synthesized by reacting the ligand with a metal salt in a suitable solvent. ceon.rsnih.gov The resulting complexes can be characterized by a variety of techniques:

Elemental Analysis: To determine the empirical formula of the complex.

Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=O (acetyl) and C≡N (nitrile) groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complex in solution.

X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state, providing detailed information about bond lengths, bond angles, and coordination geometry. nih.gov

Mass Spectrometry: To confirm the molecular weight of the complex. nih.gov

A study on a similar ligand, 2,6-diacetylpyridine bis(phenylhydrazone), showed the formation of a distorted octahedral Cu(II) complex where two ligand molecules coordinate to the metal center. ceon.rs Another study detailed the synthesis and characterization of seven-coordinate organotin(IV) complexes with a related pentadentate ligand, highlighting the formation of pentagonal-bipyramidal geometries. nih.govuky.edu

Table 1: Selected Metal Complexes and their Characterization Data

| Metal Ion | Ligand System | Coordination Geometry | Characterization Techniques | Reference |

| Cu(II) | 2,6-diacetylpyridine bis(phenylhydrazone) | Distorted Octahedral | SC-XRD, IR | ceon.rs |

| Sn(IV) | 2,6-diacetylpyridine bis(2-hydroxybenzoylhydrazone) | Pentagonal-Bipyramidal | SC-XRD, FT-IR, HRMS, FT-NMR | nih.gov |

| Mn(II) | Schiff base from 2,6-diacetylpyridine and a hexadentate amine | Heptacoordinate | X-ray Crystallography | researchgate.net |

This table is for illustrative purposes and includes data from related ligand systems to demonstrate the scope of characterization.

The coordination geometry of metal complexes containing 2,6-diacetylpyridine-derived ligands can vary significantly. Common geometries include octahedral, square pyramidal, and trigonal bipyramidal. nih.gov For instance, copper(II) complexes with N-donor ligands can exhibit five-coordinate geometries that exist in equilibrium between square pyramidal and trigonal bipyramidal forms in solution. nih.gov The electronic structure of these complexes is influenced by the nature of the metal ion and the ligand field created by the donor atoms. Techniques such as UV-Vis spectroscopy and magnetic susceptibility measurements are employed to probe the electronic properties of these complexes. orientjchem.org The study of the electronic structure is crucial for understanding the reactivity and potential applications of these compounds, for example, in catalysis or as photoluminescent materials. wvu.edu

Template Synthesis of Schiff Base and Macrocyclic Ligands

2,6-Diacetylpyridine and its derivatives are excellent precursors for the template synthesis of more complex ligands, such as Schiff bases and macrocycles. wikipedia.orge-bookshelf.delongdom.org In a template synthesis, a metal ion is used to organize the reacting components, facilitating a cyclization reaction that would otherwise be entropically disfavored. e-bookshelf.de

The reaction of 2,6-diacetylpyridine with diamines in the presence of a metal ion can lead to the formation of macrocyclic Schiff base ligands. researchgate.netutas.edu.au The metal ion holds the dicarbonyl and diamine precursors in close proximity, promoting the condensation reaction to form the macrocycle. e-bookshelf.de These macrocyclic ligands can encapsulate the metal ion, leading to highly stable complexes. The size and shape of the resulting macrocycle can be controlled by the choice of the diamine and the templating metal ion. nih.gov For example, the reaction of 2,6-diformylpyridine with trans-1,2-diaminocyclopentane can yield a variety of macrocyclic products, with the distribution being influenced by the presence of a cadmium(II) template. nih.gov

Supramolecular Self-Assembly and Formation of Coordination Cages

The principles of self-assembly, driven by the formation of coordination bonds, can be utilized to construct intricate, three-dimensional structures known as coordination cages. nih.gov Ligands containing multiple pyridine units can act as building blocks for these cages. While direct examples using this compound are not prevalent in the provided search results, the underlying principles are applicable.

The self-assembly process involves the spontaneous organization of ligand and metal components into a thermodynamically stable, discrete, and often symmetrical, hollow structure. nih.gov The geometry of the final cage is dictated by the directionality of the coordination bonds and the shape of the organic ligand. nih.gov These cages can encapsulate guest molecules within their cavities, leading to potential applications in areas such as drug delivery, catalysis, and molecular sensing. The formation of such structures is often studied using techniques like NMR spectroscopy and mass spectrometry to monitor the assembly process and characterize the final product. nih.gov

Catalytic Applications and Mechanistic Investigations of 2,6 Diacetyl 4 Pyridinecarbonitrile Derivatives

Homogeneous Catalysis Employing Metal Complexes Featuring Pyridinecarbonitrile Ligands

Derivatives of 2,6-diacetyl-4-pyridinecarbonitrile are excellent precursors for multi-dentate ligands, which can coordinate with a variety of transition metals to form catalytically active homogeneous complexes. The acetyl groups at the 2- and 6-positions are readily condensed with amines to create Schiff base ligands, embedding the pyridinecarbonitrile core within a larger, chelating framework. These complexes have shown potential in a range of organic transformations.

Research has demonstrated that cobalt complexes, in particular, are effective catalysts for the heterocyclization of acetylenes with nitriles, providing a direct route to substituted pyridines. researchgate.net For instance, cobalt-containing catalysts can facilitate the cyclocotrimerization of nitriles with acetylenes to yield trialkylpyridines. researchgate.net The electronic properties of the pyridinecarbonitrile ligand, influenced by the electron-withdrawing cyano group, can tune the reactivity and selectivity of the metal center.

Similarly, metal complexes involving ligands derived from 2,6-diacetyl pyridine (B92270) have been synthesized with various first-row transition metals like Co(II), Ni(II), and Cu(II). researchgate.net These complexes are foundational for developing catalysts for reactions such as hydrogenation, where cobalt-cyanide systems have been noted for the selective hydrogenation of dienes. nih.gov The rigid, planar structure of the Schiff base ligands derived from this compound can provide thermal stability and control over the coordination geometry of the metal ion, which is crucial for catalytic efficiency. unimi.it

Table 1: Examples of Homogeneous Catalytic Applications with Related Pyridine-Based Metal Complexes

| Catalytic Reaction | Metal Center | Ligand Type | Typical Substrates | Key Findings | Reference |

|---|---|---|---|---|---|

| Heterocyclization | Cobalt | Pyridine-based | Acetylenes, Nitriles | One-step synthesis of substituted pyridines. | researchgate.net |

| Hydrogenation | Cobalt | Cyanide-modified | Dienes | Selective hydrogenation to alkenes. | nih.gov |

| Cross-Coupling | Nickel | Pyridinophane | Aryl halides | Formation of Ni(III)-aryl intermediates relevant to catalysis. | unimi.it |

| Oxidation | Copper | Macrocyclic Pyridine | Phenols | Mimics copper protein active sites for oxidative coupling. | unimi.it |

Heterogeneous Catalysis Using Pyridine-Functionalized Materials

To overcome challenges of catalyst separation and recycling associated with homogeneous systems, derivatives of this compound can be immobilized on solid supports. This creates robust heterogeneous catalysts with enhanced stability and reusability.

One prominent strategy involves grafting the pyridine-based ligands onto polymeric backbones. acs.org For example, a pyridine ligand immobilized on a polymer support has been successfully used in palladium-catalyzed C(sp³)–H monoarylation reactions. This heterogeneous system not only matched the catalytic activity of its homogeneous counterpart but also allowed for catalyst recovery and reuse with consistent yield in subsequent cycles. acs.org The functional groups within the polymer can also help concentrate polar substrates near the catalytic sites, accelerating the reaction. acs.org

Another advanced approach is the incorporation of pyridine-functionalized monomers into the structure of porous materials like Covalent Organic Frameworks (COFs). A COF decorated with pyridine oxide units has been synthesized and shown to effectively catalyze the allylation of aromatic aldehydes in a heterogeneous manner. nih.gov The well-defined porous structure of such materials facilitates substrate access to the active sites while preventing the leaching of the catalytic species. Coordination polymers built with pyridine-carboxylate ligands and copper ions have also been explored for their applications in heterogeneous catalysis. mdpi.com

Table 2: Heterogeneous Catalysis with Pyridine-Functionalized Supports

| Support Material | Functional Ligand | Catalytic Reaction | Key Advantage | Reference |

|---|---|---|---|---|

| Polymer Backbone | 4-amino-2-methylpyridine | Pd-catalyzed C(sp³)–H Arylation | Catalyst recovery and reusability; novel selectivity. | acs.org |

| Covalent Organic Framework (COF) | Pyridine Oxide | Allylation of Aldehydes | High catalytic promotion in a heterogeneous system. | nih.gov |

| Coordination Polymer | Pyridine-carboxylate | General Catalysis | Stable framework with accessible catalytic sites. | mdpi.com |

Photocatalytic Transformations and Radical Intermediates

The cyanopyridine moiety is a key chromophore that enables derivatives of this compound to participate in photocatalytic reactions. Upon absorption of light, these compounds can initiate single-electron transfer (SET) processes, leading to the formation of radical intermediates that drive unique chemical transformations.

Visible-light-induced catalysis has been used for the difunctionalization of alkenes, simultaneously introducing a pyridine ring and another functional group. bionity.com This process often involves the generation of pyridinyl radicals from cyanopyridines. researchgate.net A notable example is a photochemical method for the functionalization of pyridines with radicals derived from allylic C-H bonds. This reaction proceeds through the formation of a pyridinyl radical, which then couples with an allylic radical, demonstrating distinct regioselectivity compared to classical methods. researchgate.net

Furthermore, pyridine-dicarbonitrile derivatives have been employed in photocatalytic hydrogen (H₂) production. beilstein-journals.org In aqueous dispersions, a specific pyridine-3,5-dicarbonitrile (B74902) derivative can form different aggregates; nanofibers with π–π stacking promoted H₂ production, while amorphous nanospheres led to the formation of hydrogen peroxide. beilstein-journals.org This highlights how the supramolecular assembly of the photocatalyst can direct the reaction toward different products. The general mechanism often involves the photoexcited catalyst engaging in either an oxidative or reductive quenching cycle to generate the reactive species. acs.org

Table 3: Photocatalytic Applications Involving Pyridinecarbonitrile Derivatives

| Reaction | Catalyst Type | Key Intermediate | Outcome | Reference |

|---|---|---|---|---|

| Pyridine Functionalization | Organocatalyst (Dithiophosphoric acid) | Pyridinyl radical, Allylic radical | C(sp²)-C(sp³) bond formation with high regioselectivity. | researchgate.net |

| Hydrogen Production | Pyridine-3,5-dicarbonitrile derivative | Excited state Intramolecular Charge Transfer (ICT) | Nanofibers promote H₂ evolution; nanospheres produce H₂O₂. | beilstein-journals.org |

| Acetalation-Pyridylation of Alkenes | Transition-metal-free photoinduced system | Radical intermediates | Introduction of pyridine and acetal (B89532) groups into alkenes. | bionity.com |

Electrochemical Catalysis and Redox Cycling

Metal complexes featuring ligands derived from this compound are promising candidates for electrochemical catalysis, particularly for small molecule activation relevant to renewable energy schemes. The pyridine-based ligand framework is crucial for stabilizing the metal center in multiple oxidation states and facilitating the multi-electron transfers required for reactions like the reduction of CO₂ or water.

Cobalt-polypyridine complexes have been extensively studied as electrocatalysts for both CO₂ reduction and hydrogen evolution. escholarship.orgmdpi.com For CO₂ reduction, a cobalt complex with a quaterpyridine ligand has shown high efficiency for converting CO₂ to carbon monoxide (CO) at a low overpotential. mdpi.com The catalytic cycle is believed to involve the formation of a metallocarboxylate intermediate after the reduced cobalt center reacts with a CO₂ molecule. mdpi.com

Table 4: Electrochemical Catalysis with Related Polypyridine Complexes

| Catalytic Reaction | Metal Complex | Key Feature | Mechanism Highlight | Reference |

|---|---|---|---|---|

| CO₂ Reduction to CO | [Co(qpy)(H₂O)₂]²⁺ | Low overpotential catalysis. | Formation of a [Co(L)–CO₂²⁻]⁰ intermediate. | mdpi.com |

| Water Reduction to H₂ | [(PY5Me₂)Co(H₂O)]²⁺ | High durability and Faradaic efficiency in water. | Ligand framework prevents catalyst decomposition. | berkeley.edu |

| Water Reduction to H₂ | Cobalt complexes with pyrazine-containing ligands | Tunable redox potentials. | Ligand participates in intramolecular proton/electron transfer. | mdpi.com |

Advanced Spectroscopic and Electrochemical Characterization for Research Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton, Carbon, and Heteronuclear Analysis for Structural and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. For 2,6-Diacetyl-4-pyridinecarbonitrile, a combination of ¹H NMR, ¹³C NMR, and potentially heteronuclear correlation techniques would provide a complete picture of its molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple. The two equivalent methyl groups of the acetyl moieties would give rise to a single sharp singlet. The two equivalent protons on the pyridine (B92270) ring at positions 3 and 5 would also produce a singlet due to symmetry. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the acetyl and cyano groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal distinct signals for each unique carbon atom in the molecule. Key resonances would include those for the methyl carbons, the carbonyl carbons of the acetyl groups, the carbon of the nitrile group, and the carbons of the pyridine ring. The chemical shifts of the pyridine ring carbons would be particularly informative about the electronic effects of the substituents. For instance, the carbon atom attached to the cyano group (C4) is expected to be significantly deshielded.

Heteronuclear Analysis: Two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively assign the proton and carbon signals. HMBC, in particular, would be crucial for confirming the connectivity between the acetyl groups and the pyridine ring, as well as the position of the cyano group, by observing correlations between protons and carbons over two or three bonds.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 2.81 | singlet | CH₃ |

| 7.34 | multiplet | H4 and H5 | |

| 7.71 | doublet | H3 | |

| 8.22 | doublet | H5 | |

| ¹³C | 31.3 | CH₃ | |

| 125.9 | Pyridine C | ||

| 127.4 | Pyridine C | ||

| 128.6 | Pyridine C | ||

| 141.2 | Pyridine C | ||

| 195.7 | C=O |

Note: Data is for 2-acetyl-6-cyanopyridine and serves as an illustrative example.

Vibrational Spectroscopy: Infrared (IR) and Raman Methods for Functional Group Identification and Molecular Structure

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be characterized by strong absorption bands corresponding to the stretching vibrations of the carbonyl (C=O) groups of the acetyl moieties, typically in the region of 1680-1700 cm⁻¹. Another key feature would be the stretching vibration of the nitrile (C≡N) group, which usually appears as a sharp, medium-intensity band around 2220-2240 cm⁻¹. The spectrum would also display characteristic bands for the C-H stretching and bending of the methyl groups, as well as the aromatic C-C and C-N stretching vibrations of the pyridine ring.

Raman Spectroscopy: Raman spectroscopy, being complementary to IR, would also be instrumental in characterizing the molecule. The C≡N stretch is often strong in the Raman spectrum. The symmetric vibrations of the pyridine ring are also typically Raman active. Comparing the IR and Raman spectra can provide insights into the molecular symmetry.

The following table presents typical IR absorption frequencies for the key functional groups expected in this compound, based on general spectroscopic data and data for related compounds like pyridine.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Acetyl) | Stretch | 1680 - 1700 | Strong |

| C≡N (Nitrile) | Stretch | 2220 - 2240 | Medium, Sharp |

| C-H (Methyl) | Stretch | 2900 - 3000 | Medium |

| C-C, C-N (Pyridine Ring) | Stretch | 1400 - 1600 | Medium to Strong |

Note: This table is based on typical values and data for related compounds.

Electron Paramagnetic Resonance (EPR) and Transient Absorption Spectroscopy for Reactive Species Detection

Electron Paramagnetic Resonance (EPR) and Transient Absorption Spectroscopy are powerful techniques for studying species with unpaired electrons, such as radicals and triplet states, which may be formed through photochemical or electrochemical processes.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy would be applicable to this compound if it were to be reduced or oxidized to form a radical anion or cation, respectively. The resulting EPR spectrum would provide information about the distribution of the unpaired electron density within the molecule through the analysis of g-factors and hyperfine coupling constants. This can reveal which parts of the molecule, such as the pyridine ring or the acetyl groups, are most involved in the redox process.

Transient Absorption Spectroscopy: This technique allows for the detection and characterization of short-lived excited states and reactive intermediates. Upon photoexcitation, this compound could form a triplet excited state or undergo intersystem crossing. Transient absorption spectroscopy would allow for the monitoring of the formation and decay of these transient species on timescales from femtoseconds to milliseconds, providing insights into the photophysical and photochemical properties of the molecule. While no specific studies on this compound are available, research on related 2,6-diacetylpyridine (B75352) derivatives has utilized these techniques.

Cyclic Voltammetry and Chronoamperometry for Redox Behavior and Electron Transfer Mechanisms

Electrochemical methods such as Cyclic Voltammetry (CV) and Chronoamperometry are essential for probing the redox properties of a molecule, including the potentials at which it can be oxidized or reduced and the stability of the resulting species.

Cyclic Voltammetry (CV): A cyclic voltammogram of this compound would likely show one or more reduction waves corresponding to the acceptance of electrons. The electron-withdrawing nature of the two acetyl groups and the cyano group would make this molecule relatively easy to reduce. The first reduction would likely be a one-electron process to form a radical anion. The reversibility of this process, as determined by the separation of the cathodic and anodic peak potentials and the ratio of their peak currents, would provide information on the stability of this radical anion. Further reduction steps might also be observable at more negative potentials.

Chronoamperometry: This technique involves stepping the potential to a value where an electrochemical reaction occurs and monitoring the current as a function of time. For this compound, chronoamperometry could be used to determine the diffusion coefficient of the molecule in a given solvent and to study the kinetics of any coupled chemical reactions that might follow the initial electron transfer.

While specific data for this compound is not available, studies on related pyridine carbonitrile and diacetylpyridine (B91181) derivatives provide a basis for predicting its electrochemical behavior.

| Electrochemical Parameter | Expected Observation for this compound | Information Gained |

| Reduction Potential (Epc) | One or more reversible or quasi-reversible reduction waves at accessible potentials. | Energy level of the Lowest Unoccupied Molecular Orbital (LUMO); ease of reduction. |

| Oxidation Potential (Epa) | Likely to occur at high positive potentials due to the electron-deficient nature of the ring. | Energy level of the Highest Occupied Molecular Orbital (HOMO); difficulty of oxidation. |

| Peak Current Ratio (Ipa/Ipc) | A ratio close to unity would indicate a stable reduced species. | Stability of the electrochemically generated radical anion. |

Note: This table represents expected behavior based on the compound's structure and data from related molecules.

Theoretical and Computational Chemistry Studies for Molecular Understanding

Density Functional Theory (DFT) Calculations for Electronic Properties, Spin Densities, and Geometries

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations are instrumental in predicting the optimized geometries, electronic charge distributions, and frontier molecular orbitals (HOMO and LUMO) of substituted pyridines.

For 2,6-Diacetyl-4-pyridinecarbonitrile, both the acetyl and cyano groups are electron-withdrawing, which significantly influences the electronic landscape of the pyridine (B92270) ring. DFT calculations on related cyanopyridine derivatives have been performed using the B3LYP functional with a 6-311++G(d,p) basis set to explore their molecular geometry and electronic properties. nih.gov Such studies indicate that the presence of electron-withdrawing groups lowers the energy of the HOMO and LUMO orbitals. In a study on 2-, 3-, and 4-acetylpyridine (B144475) complexes, the position of the acetyl group was found to strongly affect the chemical and photochemical properties of the complex. researchgate.net For this compound, the acetyl groups at the 2 and 6 positions and the cyano group at the 4 position are expected to create a highly electron-deficient pyridine ring.

The geometry of the molecule, including bond lengths and angles, can be precisely calculated. For instance, DFT optimizations on similar aromatic compounds have been shown to provide geometric parameters that are in close agreement with experimental values. nih.gov The planarity of the pyridine ring and the orientation of the acetyl and cyano groups are critical for understanding its reactivity and intermolecular interactions.

Spin density calculations are particularly relevant when studying radical species. For a pyridinyl radical derived from this compound, DFT calculations can predict the distribution of the unpaired electron. Studies on substituted pyridinyl radicals have shown that the spin density is often localized at specific positions on the ring, which dictates the site of subsequent reactions. researchgate.net For example, in a study of a 4-substituted pyridinyl radical, greater spin density was found at the C4 position, which was consistent with experimental observations of C4 positional selectivity. researchgate.net

Table 1: Representative Calculated Electronic Properties of Substituted Pyridine Derivatives from DFT Studies

| Compound/System | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| Cyanopyridine-based oxadiazole derivative | B3LYP/6-311++G(d,p) | -6.83 | -2.42 | 4.41 | nih.gov |

| trans-AzoFL (Fluorene-based azo dye) | B3LYP/6-31+G(d,p) | -5.25 | -2.15 | 3.10 | nih.gov |

| cis-AzoFL (Fluorene-based azo dye) | B3LYP/6-31+G(d,p) | -5.31 | -2.12 | 3.19 | nih.gov |

This table presents data from related compounds to illustrate the types of results obtained from DFT calculations. The values are not for this compound itself.

Computational Elucidation of Reaction Pathways and Mechanistic Insights

Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms, identification of transition states, and prediction of reaction kinetics. For a molecule like this compound, several reaction types could be investigated.

One area of interest is nucleophilic aromatic substitution. While the pyridine ring is generally electron-deficient, the presence of three electron-withdrawing groups makes it highly susceptible to nucleophilic attack. Computational studies can model the approach of a nucleophile to different positions on the pyridine ring, calculating the activation barriers for each potential pathway.

Another area is the reactivity of the substituent groups. The acetyl groups can undergo a variety of reactions, such as enolization or condensation. A computational study on 3,5-diacetyl-2,6-dimethylpyridine (B1595985) demonstrated that protonation of the pyridine nitrogen enhances the acidity of the methyl groups and promotes enolization of the acetyl group. researchgate.net Similar mechanisms could be explored for this compound.

The mechanism of formation of pyridines from acetylenes and nitriles has also been a subject of computational investigation, shedding light on the catalytic cycles involved. researchgate.net Furthermore, kinetic studies of reactions involving related functional groups, such as the reaction of phenylboronic acid derivatives with D-fructose, have been clarified using detailed computational analysis. nih.gov

Molecular Mechanics (MM) and Hybrid QM/MM Approaches for Complex Systems

For larger systems, such as this compound interacting with a solvent or a biological macromolecule, purely quantum mechanical calculations can become computationally prohibitive. In such cases, multiscale modeling approaches like hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) are employed.

In a QM/MM simulation, the chemically active region of the system (e.g., the this compound molecule and its immediate interaction partners) is treated with a high-level QM method, while the remainder of the system (e.g., the bulk solvent or the protein) is described using a less computationally expensive MM force field. wikipedia.org This approach allows for the study of chemical reactions and electronic phenomena in a complex environment.

For example, a QM/MM simulation could be used to study the behavior of this compound in aqueous solution. The solute molecule would be the QM region, and the surrounding water molecules would be the MM region. Such a simulation could provide insights into the solvation structure, the effect of the solvent on the electronic properties of the molecule, and the free energy profile of a reaction in solution. The development of density functionalized QM/MM methods aims to achieve chemical accuracy in modeling solute-solvent interactions. researchgate.net

The application of QM/MM methods has been successful in elucidating reaction mechanisms in various environments, from organic reactions in ionic liquids to enzymatic catalysis. researchgate.net These methods are particularly useful for understanding how the surrounding environment influences the reaction pathway and energetics.

Derivatization Reactions and Reactivity Profiles of 2,6 Diacetyl 4 Pyridinecarbonitrile

Chemical Modifications and Transformations of Acetyl Substituents (e.g., Oxime and Hydrazone Formation)

The acetyl groups of 2,6-Diacetyl-4-pyridinecarbonitrile are primary sites for a variety of chemical transformations, most notably the formation of oximes and hydrazones. These reactions are fundamental in expanding the structural and functional diversity of the parent molecule.

Oxime Formation:

The reaction of this compound with hydroxylamine (B1172632) hydrochloride can lead to the formation of the corresponding oxime. This transformation involves the condensation of the carbonyl groups of the acetyl substituents with hydroxylamine, resulting in a product where the oxygen of the acetyl group is replaced by a =N-OH group. The formation of oximes from acetylpyridines is a well-established reaction. For instance, 4-acetylpyridine (B144475) can be converted to its oxime, which can exist as E and Z isomers. orgsyn.org This process is typically carried out in the presence of a base to neutralize the liberated hydrochloric acid. The resulting oxime derivatives are valuable intermediates in organic synthesis.

Hydrazone Formation:

Similarly, the acetyl groups can readily react with hydrazine (B178648) or its derivatives to form hydrazones. This condensation reaction is a cornerstone in the synthesis of various heterocyclic compounds and coordination complexes. For example, 2,6-diacetylpyridine (B75352) is a common starting material for creating hydrazone-based ligands. rsc.org These ligands, formed by the reaction of the diacetylpyridine (B91181) with hydrazides, have been shown to stabilize uncommon coordination geometries in metal complexes. rsc.org The reaction of 2,6-diacetylpyridine with various hydrazides, such as anthraniloyl hydrazide, benzoyl hydrazide, and salicyloyl hydrazide, yields bis-Schiff bases that can act as ligands for metal ions like manganese(II). rsc.org Organotin(IV) complexes derived from 2,6-diacetylpyridine bis(2-hydroxybenzoylhydrazone) have also been synthesized and characterized for their potential anti-proliferative properties. nih.gov

Interactive Data Table: Examples of Hydrazone Formation from Diacetylpyridine Derivatives

| Starting Diacetylpyridine Derivative | Reagent | Product Type | Application of Product |

| 2,6-Diacetylpyridine | Anthraniloyl hydrazide | Bis-Schiff base (dap(AH)2) | Ligand for Mn(II) complexes rsc.org |

| 2,6-Diacetylpyridine | Benzoyl hydrazide | Bis-Schiff base (dap(BH)2) | Ligand for Mn(II) complexes rsc.org |

| 2,6-Diacetylpyridine | Salicyloyl hydrazide | Bis-Schiff base (dap(SH)2) | Ligand for Mn(II) complexes rsc.org |

| 2,6-Diacetylpyridine | 2-Hydroxybenzoylhydrazone | Pentadentate ligand | Formation of Organotin(IV) complexes nih.gov |

Reactions at the Nitrile Functionality (e.g., Hydrolysis, Reduction, Cycloaddition)

The nitrile group at the 4-position of the pyridine (B92270) ring offers another avenue for chemical modification, including hydrolysis, reduction, and participation in cycloaddition reactions.

Hydrolysis:

The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. This reaction transforms the cyano group into a carboxyl group, significantly altering the electronic and chemical properties of the molecule. The hydrolysis of nitriles is a standard transformation in organic chemistry, often requiring heat. youtube.com

Reduction:

The nitrile group can be reduced to a primary amine. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH4). youtube.com The resulting aminomethyl group can serve as a key functional handle for further derivatization. For example, the reduction of alkyl-2-amino-5,6-dialkyl-3-cyanopyridine-4-carboxylates with sodium borohydride (B1222165) in protic solvents leads to the formation of furo[3,4-c]pyridines. researchgate.net

Cycloaddition Reactions:

The nitrile group can participate in cycloaddition reactions, acting as a dienophile or a dipolarophile. While specific examples for this compound are not extensively documented, the reactivity of the nitrile functionality in cycloadditions is a known phenomenon in organic synthesis. For instance, pyridazinecarbonitriles with alkyne side chains undergo intramolecular Diels-Alder reactions. mdpi.com These reactions involve the nitrile group as part of the dienophile, leading to the formation of fused ring systems. The electron-withdrawing nature of the cyano group is often essential for such transformations to occur. mdpi.com

Regioselective Functionalization and Radical Coupling on the Pyridine Core

The pyridine ring itself can be a site for further functionalization, particularly through regioselective reactions and radical coupling mechanisms.

The presence of the acetyl and nitrile substituents influences the reactivity and regioselectivity of the pyridine core. These electron-withdrawing groups generally direct nucleophilic substitution to the positions ortho and para to the nitrogen atom. However, radical reactions can offer alternative pathways for functionalization.

Radical coupling reactions have emerged as a powerful tool for the functionalization of pyridines. researchgate.net These methods can introduce a wide range of substituents onto the pyridine ring under mild conditions. For instance, radical-radical couplings of pyridyl phosphonium (B103445) salts have been developed, providing an alternative to the use of cyanopyridines in such reactions. researchgate.netnsf.gov Photochemical methods have also been reported for the functionalization of pyridines with radicals derived from allylic C–H bonds, showcasing a novel mechanism that diverges from classical Minisci chemistry. acs.org

Advanced Applications and Future Research Directions in Materials and Molecular Science

Application in Supramolecular Host-Guest Chemistry and Molecular Recognition

The principles of supramolecular chemistry, which involve the study of systems composed of a discrete number of molecules, are central to understanding molecular recognition and the formation of host-guest complexes. In this context, molecules like 2,6-diacetyl-4-pyridinecarbonitrile serve as building blocks for creating larger, functional molecular assemblies.

Host-guest chemistry often involves macrocyclic hosts, such as cucurbiturils, which can encapsulate guest molecules within their cavities. rsc.org The formation of these inclusion complexes is driven by various non-covalent interactions, including hydrogen bonding and ion-dipole forces. rsc.org The study of dicyclohexanocucurbit orgsyn.orguril with 2-phenylbenzimidazole, for instance, has demonstrated the formation of a 2:1 host-guest complex, highlighting the potential for creating intricate supramolecular structures. nih.gov While direct studies on this compound as a guest are not prevalent, its structural motifs suggest its potential for encapsulation within appropriate host molecules. The nitrogen atom in the pyridine (B92270) ring and the oxygen atoms of the acetyl groups could engage in hydrogen bonding, while the aromatic ring can participate in hydrophobic and van der Waals interactions within a host cavity. nih.gov

Molecular recognition is a fundamental process in biological and chemical systems, where specific molecules bind to one another. The development of synthetic receptors for molecular recognition is a significant area of research. Porphyrins, for example, are versatile receptors for a variety of substrates. mdpi.com The functional groups on this compound could be modified to enhance its binding affinity and selectivity for specific guest molecules, making it a valuable component in the design of new molecular sensors and recognition systems.

Development of Fluorescent Probes and Chemosensors for Metal Ions and Analytes

The development of fluorescent probes and chemosensors is a critical area of analytical chemistry, with applications ranging from environmental monitoring to medical diagnostics. Pyridine derivatives are frequently employed in the design of these sensors due to their coordinating properties.

A notable application of pyridine-containing structures is in the detection of cyanide ions (CN⁻), which are highly toxic. One approach involves the use of coordination polymers. For example, a tetraphenylethene pyridine coordinated copper-iodide complex has been developed as a fluorescence-enhanced probe for cyanide. nih.gov The mechanism relies on the competitive coordination between the cyanide ion and the pyridine ligands, leading to a change in the fluorescence signal. nih.gov This principle could be applied to sensors incorporating this compound, where the pyridine nitrogen and acetyl oxygen atoms could coordinate to a metal center, and the displacement by an analyte would trigger a fluorescent response.

The design of such sensors often involves creating a system where the binding of an analyte modulates the photophysical properties of a fluorophore. The this compound framework could be functionalized with a fluorescent moiety to create a "turn-on" or "turn-off" sensor. The binding of a target metal ion or analyte to the pyridine-based ligand would alter the electronic properties of the system, resulting in a detectable change in fluorescence intensity or wavelength.

Contributions to Photoactive and Electroactive Molecular Systems

Photoactive and electroactive molecular systems are at the heart of various technologies, including organic light-emitting diodes (OLEDs), solar cells, and molecular electronics. The electronic properties of this compound make it a candidate for incorporation into such systems.

The pyridine ring, being an electron-deficient aromatic system, can influence the electronic and photophysical properties of a molecule. The acetyl and nitrile groups are electron-withdrawing, which can further tune the energy levels of the molecule. These characteristics are crucial for designing materials with specific light-absorbing or emitting properties. For instance, in the context of OLEDs, molecules with tailored energy levels are required to facilitate efficient charge injection and transport, leading to light emission.

Furthermore, the ability to form stable complexes with metal ions opens up possibilities for creating photo- and electroactive coordination compounds. The synthesis of organotin(IV) complexes with a ligand derived from 2,6-diacetylpyridine (B75352) has been reported, showcasing the versatility of this structural motif in coordination chemistry. nih.gov These types of complexes can exhibit interesting photophysical and electrochemical behaviors, making them relevant for applications in light-emitting devices and as catalysts in electrochemical reactions. The electrosynthesis of 2,6-dimethyl-4-arylpyridine-3,5-dicarbonitriles has also been demonstrated, indicating the potential for electrochemical methods in synthesizing related functional pyridine derivatives. nih.gov

Exploration in Novel Materials for Energy Conversion and Storage

The search for new materials for energy conversion and storage is a pressing global challenge. Organic materials are gaining attention as potential alternatives to traditional inorganic materials due to their abundance, tunability, and lower environmental impact.

In the field of energy storage, particularly for sodium-ion batteries (SIBs), organic electrode materials are being extensively investigated. mdpi.com Carbonylated molecules, which are abundant in nature, have shown promise as anode materials. mdpi.com The structure of this compound, with its carbonyl groups, aligns with the characteristics of molecules being explored for this purpose. The redox activity of the carbonyl groups could potentially be harnessed for reversible sodium ion storage.

While specific research on this compound for energy storage is not yet prominent, the broader class of pyridine and carbonyl-containing organic compounds is under active investigation. The ability to modify the structure of this compound allows for the tuning of its electrochemical properties, such as its redox potential and capacity, which are critical parameters for battery performance. Future research could focus on polymerizing or incorporating this molecule into larger structures to create stable and high-performance electrode materials for next-generation batteries.

Green Chemistry Aspects in the Synthesis and Catalysis with Pyridine Derivatives

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances. ijfmr.com The synthesis of pyridine derivatives is an area where these principles can be applied to develop more sustainable and efficient methods.

Traditionally, the synthesis of molecules like 2,6-diacetylpyridine, a related compound, has involved methods that may use harsh reagents or require multiple steps. google.comwikipedia.org For example, one synthetic route involves the Claisen condensation of 2,6-pyridinedicarboxylic acid ester with ethyl acetate, followed by hydrolysis and decarboxylation. google.com Another method uses cuprous iodide catalysis with an excess of methyllithium, which can be expensive and requires careful handling. google.com

Developing greener synthetic routes is a key focus of modern chemistry. This can involve the use of catalysts to improve reaction efficiency and reduce waste. chemindigest.comyoutube.comyoutube.com For instance, the use of catalytic reagents is superior to stoichiometric reagents as it minimizes waste and allows the catalyst to be reused. youtube.com Research into the synthesis of pyridine derivatives is moving towards more environmentally benign approaches, such as using milder reaction conditions, safer solvents, and catalytic systems. unibo.it While specific green synthesis methods for this compound are not extensively documented, the general trend in organic synthesis is to adopt greener practices. This includes exploring biocatalysis, using renewable starting materials, and designing reactions with high atom economy. ijfmr.com The principles of green chemistry will undoubtedly shape the future production of this and other valuable pyridine compounds.

常见问题

Basic: What are the optimal synthetic routes for 2,6-Diacetyl-4-pyridinecarbonitrile, and how can reaction conditions be optimized to minimize side products?

Methodological Answer:

The synthesis of pyridinecarbonitrile derivatives often involves multi-step condensation reactions. For example, substituted pyridinecarbonitriles are typically synthesized via cyclization of enaminonitrile precursors under acidic or basic conditions. To optimize yield and purity:

- Use controlled stoichiometry of acetylating agents (e.g., acetic anhydride) to prevent over-acetylation.

- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to identify intermediate stages.

- Purify crude products using column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) for this compound?

Methodological Answer:

Discrepancies between NMR and crystallographic data often arise from dynamic effects (e.g., tautomerism) or crystal packing forces. To address this:

- Perform variable-temperature NMR to detect conformational flexibility.

- Validate crystal structures using software like SHELXL97 for refinement and PLATON for symmetry checks.

- Cross-reference with computational models (DFT calculations) to correlate experimental and theoretical bond lengths/angles .

Basic: What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from acetyl and cyano groups.

- IR Spectroscopy : Confirm the presence of carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) stretches.

- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns to confirm the molecular formula .

Advanced: What challenges arise in crystallizing this compound, and how can phase annealing improve structural resolution?

Methodological Answer:

Crystallization challenges include poor solubility and polymorphism. Solutions:

- Use solvent mixtures (e.g., DCM/methanol) for slow evaporation.

- Apply phase annealing (SHELX-90) to refine phases in X-ray data, particularly for large structures. This method iteratively adjusts phases using negative quartet relations, improving resolution by up to 10× for atomic-level accuracy .

Basic: How can researchers troubleshoot low yields in the synthesis of this compound?

Methodological Answer:

Common issues and solutions:

- By-product formation : Optimize reaction time and temperature to avoid decomposition.

- Impurity interference : Use scavenger resins (e.g., silica-bound thiourea) to remove unreacted acetylating agents.

- Scale-up limitations : Perform kinetic studies to identify rate-limiting steps and adjust catalyst loading .

Advanced: What computational methods are recommended for predicting the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites.

- Simulate reaction pathways with Gaussian or ORCA software, focusing on transition-state geometries.

- Validate predictions with experimental kinetic data (e.g., Hammett plots) to correlate electronic effects with reactivity .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact.

- Store in airtight containers away from moisture to prevent hydrolysis.

- In case of exposure, rinse with water and consult safety data sheets (SDS) for specific antidotes .

Advanced: How can researchers design experiments to study the tautomeric behavior of this compound in solution?

Methodological Answer:

- Conduct deuterium exchange experiments (¹H NMR in D₂O) to monitor proton mobility.

- Use variable-concentration UV-Vis spectroscopy to detect shifts in absorption bands indicative of tautomeric equilibria.

- Compare solvent-dependent ¹³C NMR chemical shifts to identify dominant tautomers .

Basic: What purification strategies are most effective for isolating this compound from reaction mixtures?

Methodological Answer:

- Flash chromatography : Use silica gel with a polarity gradient (e.g., 10–40% ethyl acetate in hexane).

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals.

- Centrifugal partitioning chromatography (CPC) : For scale-up, employ biphasic solvent systems to separate polar by-products .

Advanced: How can researchers employ this compound as a ligand in coordination chemistry, and what analytical methods validate metal complexation?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。